Deoxygerfelin
Overview
Description
Synthesis Analysis
The synthesis of complex organic molecules like deoxygerfelin typically involves multi-step reactions that carefully introduce or modify functional groups to achieve the desired structure. For example, the synthesis of 2-deoxyglycosides, which could be structurally related to deoxygerfelin, involves developing new glycosylation reactions for the selective construction of deoxyglycosides. These methods aim to control the reaction's selectivity through rational design of the promoter, indicating a sophisticated approach to synthesizing deoxy-structured molecules (Bennett & Galán, 2018).
Molecular Structure Analysis
The molecular structure of compounds similar to deoxygerfelin, especially those with complex iron-sulfur clusters, can be determined using X-ray diffraction analysis. For instance, the structure of oxidized [2Fe-2S] ferredoxin has been detailed, showcasing the iron-sulfur cluster's location towards the molecule's outer edge, coordinated tetrahedrally by inorganic sulfurs and protein cysteine residues. This analysis highlights the intricate details that can be obtained about a molecule's structure, providing insights into its potential chemical behavior and interactions (Rypniewski et al., 1991).
Chemical Reactions and Properties
The chemical properties of deoxygerfelin-like molecules can be inferred from their functional groups and molecular structure. For example, the presence of deoxy sugar units in a molecule significantly influences its chemical reactivity, particularly in biological contexts. The synthesis methods for deoxy oligosaccharides emphasize stereoselective techniques essential for preparing bioactive compounds with specific orientations of their functional groups, which could be relevant for understanding deoxygerfelin's chemical reactivity and interactions (Thiem & Klaffke, 1990).
Physical Properties Analysis
The physical properties of organic compounds like deoxygerfelin are closely related to their molecular structure. For example, the crystallization and detailed structure determination of ferredoxins provide insights into the physical state and stability of similar compounds under various conditions. These analyses can reveal how structural features like iron-sulfur clusters influence the compound's solubility, melting point, and crystalline form, which are critical for practical applications and storage (Rypniewski et al., 1991).
Chemical Properties Analysis
The chemical properties of deoxygerfelin-like compounds, particularly their reactivity and interactions with other molecules, are fundamental for understanding their potential uses and biological activities. The stereoselective synthesis of deoxy oligosaccharides highlights the importance of specific functional group orientations for the molecule's activity. These properties are crucial for designing synthesis pathways and predicting how such compounds might behave in complex chemical or biological systems (Thiem & Klaffke, 1990).
Scientific Research Applications
Deoxygerfelin is a phenolic antioxidant that has been found in A. versicolor , a type of fungus . It has the ability to scavenge free radicals in a Trolox equivalent activity concentration (TEAC) assay . This suggests that Deoxygerfelin could have potential applications in fields related to oxidative stress and reactive species .
In addition, Deoxygerfelin was isolated from a mutagen-treated strain of Aspergillus fumigatus that failed to produce fumigatin and spinulosin . This suggests that Deoxygerfelin might be involved in the metabolic pathways of these compounds, and could potentially be used in research related to these pathways .
Deoxygerfelin is a phenolic antioxidant that has been found in A. versicolor . It scavenges free radicals in a Trolox equivalent activity concentration (TEAC) assay . This suggests that Deoxygerfelin could have potential applications in fields related to oxidative stress and reactive species .
If you have questions about how this product fits your application, please contact a specialist or conduct further research . I hope this information is helpful! If you have any other questions, feel free to ask.
If you have questions about how this product fits your application, please contact a specialist or conduct further research . I hope this information is helpful! If you have any other questions, feel free to ask.
Safety And Hazards
properties
IUPAC Name |
2-hydroxy-4-(3-hydroxy-5-methylphenoxy)-6-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5/c1-8-3-10(16)6-11(4-8)20-12-5-9(2)14(15(18)19)13(17)7-12/h3-7,16-17H,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEIMBOWRAUNAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=CC(=C(C(=C2)C)C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635881 | |
Record name | 2-Hydroxy-4-(3-hydroxy-5-methylphenoxy)-6-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-4-(3-hydroxy-5-methylphenoxy)-6-methylbenzoic acid | |
CAS RN |
36149-01-6 | |
Record name | 4-Carboxydiorcinal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36149-01-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxy-4-(3-hydroxy-5-methylphenoxy)-6-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.